molecular formula C9H11NO2S B15273623 3-(1,3-Thiazol-5-ylmethyl)oxolane-3-carbaldehyde

3-(1,3-Thiazol-5-ylmethyl)oxolane-3-carbaldehyde

Cat. No.: B15273623
M. Wt: 197.26 g/mol
InChI Key: JDFQKIOOXXRRHG-UHFFFAOYSA-N
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Description

3-(1,3-Thiazol-5-ylmethyl)oxolane-3-carbaldehyde is a heterocyclic compound that contains both a thiazole ring and an oxolane ring The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom

Preparation Methods

The synthesis of 3-(1,3-Thiazol-5-ylmethyl)oxolane-3-carbaldehyde typically involves the formation of the thiazole ring followed by the introduction of the oxolane ring. One common synthetic route involves the reaction of a thioamide with an α-haloketone to form the thiazole ring. This is followed by the reaction with an oxolane derivative to introduce the oxolane ring. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate and a solvent such as dimethylformamide or tetrahydrofuran .

Chemical Reactions Analysis

3-(1,3-Thiazol-5-ylmethyl)oxolane-3-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-5 position, using reagents such as halogens or nitro groups.

    Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.

Scientific Research Applications

3-(1,3-Thiazol-5-ylmethyl)oxolane-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1,3-Thiazol-5-ylmethyl)oxolane-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by inhibiting the activity of specific enzymes or receptors. For example, it can inhibit the activity of microbial enzymes, leading to the death of the microorganism. In materials science, it may interact with other molecules to form new materials with desired properties .

Comparison with Similar Compounds

3-(1,3-Thiazol-5-ylmethyl)oxolane-3-carbaldehyde can be compared with other similar compounds, such as:

    3-(1,3-Thiazol-5-ylmethyl)oxolane-3-carboxylic acid: This compound has a carboxylic acid group instead of an aldehyde group, which can affect its reactivity and applications.

    3-(1,3-Thiazol-5-ylmethyl)oxolane-3-methanol: This compound has a primary alcohol group instead of an aldehyde group, which can also affect its reactivity and applications.

    3-(1,3-Thiazol-5-ylmethyl)oxolane-3-nitrile: This compound has a nitrile group instead of an aldehyde group, which can affect its reactivity and applications.

Properties

Molecular Formula

C9H11NO2S

Molecular Weight

197.26 g/mol

IUPAC Name

3-(1,3-thiazol-5-ylmethyl)oxolane-3-carbaldehyde

InChI

InChI=1S/C9H11NO2S/c11-5-9(1-2-12-6-9)3-8-4-10-7-13-8/h4-5,7H,1-3,6H2

InChI Key

JDFQKIOOXXRRHG-UHFFFAOYSA-N

Canonical SMILES

C1COCC1(CC2=CN=CS2)C=O

Origin of Product

United States

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